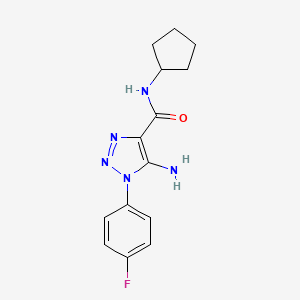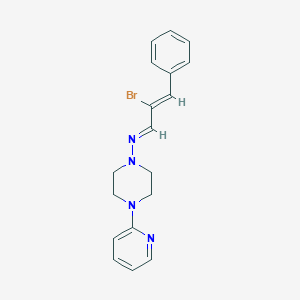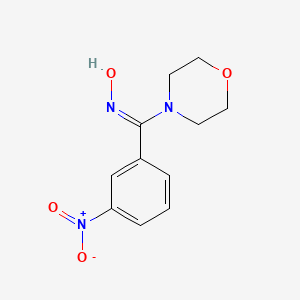
5-amino-N-cyclopentyl-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
Research on compounds with similar structures involves various synthetic approaches. For example, the ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates presents a method for preparing triazole-based scaffolds, which are crucial in developing peptidomimetics or biologically active compounds. This method allows for the regiocontrolled cycloaddition of N-Boc ynamides with azides, producing protected versions of triazole amino acids, which are valuable intermediates in medicinal chemistry (Ferrini et al., 2015).
Molecular Structure Analysis
The determination of crystal structures of related compounds, such as 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, provides insights into the molecular arrangement and potential intermolecular interactions. These studies are crucial for understanding the compound's three-dimensional conformation and its implications for binding to biological targets (Hao et al., 2017).
Chemical Reactions and Properties
Chemical reactions involving similar compounds, such as the Dimroth rearrangement, highlight the chemical flexibility and reactivity of the triazole ring. This reactivity is significant for further chemical modifications and the synthesis of derivatives with potential biological activities (Sutherland & Tennant, 1971).
Scientific Research Applications
Ruthenium-catalyzed Synthesis
The ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates provides a pathway to triazole-based scaffolds, essential for the preparation of biologically active compounds and peptidomimetics. This process facilitates the development of HSP90 inhibitors, showcasing the compound's potential in drug discovery and therapeutic applications (Ferrini et al., 2015).
Synthesis of Anticancer Agents
The synthesis of 1,2,4-triazolo[3,4-b]-thiadiazole derivatives from 4-amino-3-substituted-5-mercapto-1,2,4-triazoles, demonstrates the compound's utility in creating potential anticancer agents. This research highlights the compound's role in constructing biologically active heterocycles with in vitro anticancer properties (Bhat et al., 2004).
Antitumor Activity
Studies on the synthesis and antitumor activity of compounds like 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide elucidate the potential of triazole derivatives in inhibiting cancer cell proliferation, further underlining the significance of triazole and its derivatives in medicinal chemistry and oncology (Hao et al., 2017).
Synthesis and Characterization of Bioactive Compounds
The creation and evaluation of N-(ferrocenylmethyl amino acid) fluorinated benzene-carboxamide derivatives, for instance, showcase the synthesis of compounds with notable cytotoxic effects against breast cancer cell lines. This research indicates the compound's utility in the synthesis and characterization of new molecules with potential therapeutic applications (Butler et al., 2013).
Antiviral Activity Against Avian Influenza
The development of benzamide-based 5-aminopyrazoles and their fused heterocycles with significant antiviral activities against bird flu influenza (H5N1) highlights another application area of triazole derivatives. These compounds' ability to reduce viral loads suggests their potential in designing antiviral drugs (Hebishy et al., 2020).
properties
IUPAC Name |
5-amino-N-cyclopentyl-1-(4-fluorophenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN5O/c15-9-5-7-11(8-6-9)20-13(16)12(18-19-20)14(21)17-10-3-1-2-4-10/h5-8,10H,1-4,16H2,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONZKRSDVYXZAHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-N-cyclopentyl-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{(3S*,4R*)-1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5565591.png)
![4-[2-(2-methoxyphenoxy)butanoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5565595.png)


![{4-[(3-fluorophenoxy)acetyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5565614.png)
![4-[(dimethylamino)sulfonyl]-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5565625.png)


![(3-chlorophenyl)(imidazo[1,2-a]pyridin-2-ylmethyl)amine](/img/structure/B5565646.png)

![1-[(4'-fluoro-2-biphenylyl)carbonyl]-3-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5565654.png)


![N-[2-(1-hydroxycyclopentyl)ethyl]-6-methoxy-N,3-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B5565680.png)